3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione
Description
3-({5H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound featuring a fused triazinoindole core linked via a sulfanyl methyl group to a triazole-thione ring substituted with a 4-(trifluoromethoxy)phenyl moiety. This structure combines multiple pharmacophoric elements:
- Triazinoindole scaffold: Known for its role in bioactive molecules, particularly in CNS-targeting agents (e.g., antidepressants) .
- Trifluoromethoxy group: Enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize pharmacokinetics .
The compound’s synthesis likely involves nucleophilic substitution between a triazinoindole thiol and a chloromethyl triazole intermediate, followed by functionalization of the phenyl group. While explicit synthesis data for this compound are absent in the provided evidence, analogous procedures for triazinoindole derivatives involve Mannich reactions or coupling with active methylene compounds .
Properties
IUPAC Name |
3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N7OS2/c20-19(21,22)30-11-7-5-10(6-8-11)29-14(25-28-18(29)31)9-32-17-24-16-15(26-27-17)12-3-1-2-4-13(12)23-16/h1-8H,9H2,(H,28,31)(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJIIBZVGKJHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=NNC(=S)N4C5=CC=C(C=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N7OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the indole and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
“3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism by which “3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione” exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Physicochemical Comparisons
Antidepressant Activity
- Target vs. Propionamide Derivatives (C1–C18) :
The target compound’s triazole-thione group may offer superior hydrogen-bonding capacity compared to the propionamide chain in C1–C18, which showed reduced efficacy with increased acyl chain length . The trifluoromethoxy group could further enhance blood-brain barrier penetration relative to simple phenyl substituents.
Antimicrobial Potential
- Target vs. 5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-triazole-thione: Both compounds feature sulfur-containing triazole-thione moieties, but the target’s triazinoindole core may confer broader activity against Gram-negative bacteria (cf. benzoxazole derivatives in ). The trifluoromethoxy group’s electron-withdrawing nature may also improve oxidative stability compared to sulfonyl groups .
Anticancer Activity
- Target vs. However, the absence of a trifluoromethyl group (as in 6b) may reduce cytotoxic potency .
Biological Activity
The compound 3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione is a triazole derivative that has garnered interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of the compound is , with a molar mass of 391.47 g/mol. The compound features a complex structure that includes a triazole ring fused with a triazinoindole core and a trifluoromethoxy phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C18H13N7S2 |
| Molar Mass | 391.47 g/mol |
| Density | 1.61 g/cm³ (predicted) |
| Boiling Point | 629.8 °C (predicted) |
| pKa | 4.67 (predicted) |
Antimicrobial Activity
Recent studies have indicated that derivatives of triazinoindole compounds exhibit significant antimicrobial properties. For instance, a series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides were synthesized and screened for antimicrobial activity. Preliminary results showed that many compounds had lower Minimum Inhibitory Concentration (MIC) values compared to standard drugs used in tests .
Antidepressant and Anticonvulsant Effects
In addition to antimicrobial properties, some derivatives have demonstrated promising antidepressant and anticonvulsant activities. The synthesis of these compounds involved the condensation of tricyclic compounds with chloro N-phenylacetamides, leading to structures that were characterized using various analytical techniques such as IR and NMR spectroscopy .
The mechanism by which these compounds exert their biological effects often involves the chelation of metal ions such as iron. By binding to ferrous ions, these compounds can inhibit essential cellular processes in pathogens and cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in the context of cancer therapy where iron availability is critical for tumor proliferation.
Study on Antimicrobial Activity
A study published in PubMed highlighted the synthesis of various triazinoindole derivatives and their screening for antimicrobial properties. The results indicated that several derivatives exhibited potent antimicrobial activity with lower MIC values than standard antibiotics used for comparison .
Study on Antidepressant Activity
Another research effort focused on evaluating the antidepressant effects of synthesized triazinoindole derivatives. The findings suggested that specific structural modifications could enhance the therapeutic efficacy against depressive disorders .
Q & A
Q. What are the standard synthetic protocols for preparing 3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, intermediates like 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol are reacted with brominated precursors (e.g., bromoacetamide derivatives) under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃). Reaction progress is monitored by TLC, and purification is achieved via column chromatography using ethyl acetate/hexane gradients .
- Key Conditions :
| Step | Reagent/Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Intermediate synthesis | 2-bromo-N-(4-chlorophenyl)acetamide | DMF | 80°C | 12 | 65–75 |
| Final coupling | K₂CO₃ | DMF | 80°C | 24 | 60–70 |
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethoxy phenyl protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.3 ppm) .
- LCMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 500–520) validate molecular weight .
- Elemental Analysis : C, H, N, S percentages match theoretical values (±0.3%) .
Q. What preliminary biological assays are recommended for this compound?
- Anticonvulsant Screening : Maximal Electroshock (MES) test in rodent models with ED₅₀ values compared to phenytoin/carbamazepine. Neurotoxicity is assessed via rotarod motor impairment tests .
- Antimicrobial Screening : Agar diffusion against S. aureus, E. coli, and C. albicans; MIC values determined via broth dilution .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Procedure :
- Use SHELXD for phase solution with high-resolution data (≤1.0 Å).
- Refine with SHELXL using anisotropic displacement parameters and twin refinement for twinned crystals.
- Validate with R-factor convergence (<5%) and Fourier difference maps .
- Challenges :
- Handling disordered trifluoromethoxy groups requires constraints (e.g., AFIX commands).
- Hydrogen bonding networks (e.g., N–H···S interactions) must be modeled with geometric restraints .
Q. How do structural modifications influence bioactivity?
- SAR Insights :
- Triazinoindole Core : Halogenation (e.g., 6,8-dibromo substitution) enhances anticonvulsant activity (ED₅₀ 25 mg/kg vs. 40 mg/kg for unsubstituted analogs) .
- Trifluoromethoxy Phenyl Group : Improves metabolic stability but may reduce solubility (logP >3.5) .
- Table : Activity vs. Substituents
| Substituent | Anticonvulsant ED₅₀ (mg/kg) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 6,8-Dibromo | 25 | 64 (E. coli) |
| 5-Methyl | 40 | 128 (S. aureus) |
| H (Parent) | 55 | >256 |
Q. How can data contradictions in biological activity across studies be resolved?
- Approach :
- Variable Control : Standardize assay conditions (e.g., cell line passage number, inoculum size).
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets .
- Structural Validation : Confirm compound purity (HPLC ≥95%) and stability (TGA/DSC) to rule out degradation .
Q. What experimental designs are optimal for evaluating physicochemical properties?
- Potentiometric Titration : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to determine pKa values. Half-neutralization potentials (HNPs) are derived from titration curves .
- Solubility Studies : Shake-flask method in PBS (pH 7.4) and DMSO; quantify via UV-Vis at λₘₐₓ 280 nm .
Methodological Guidance
Q. How to design a high-throughput screening pipeline for derivatives?
- Steps :
Library Synthesis : Parallel synthesis of 50–100 analogs with varied substituents (e.g., halogens, alkyl chains).
Primary Screen : 96-well plate MTT assay for cytotoxicity (IC₅₀ <10 µM).
Secondary Screen : Target-specific assays (e.g., PqsR antagonism for quorum sensing inhibition) .
Q. What computational tools predict pharmacokinetic properties?
- ADME Prediction :
Q. How to validate antioxidant activity mechanistically?
- Assays :
- DPPH Radical Scavenging : IC₅₀ values compared to ascorbic acid.
- SOD Mimic Activity : Nitroblue tetrazolium (NBT) reduction assay .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
